

Thermochemical data of 4-Hydroxycyclohexanecarbonitrile

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Compound of Interest

Compound Name: 4-Hydroxycyclohexanecarbonitrile

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An In-Depth Technical Guide: The Thermochemical Landscape of 4-

Hydroxycyclohexanecarbonitrile: A Methodological and Application-Focused Analysis

Abstract

This technical guide provides a comprehensive framework for the determination and application of the thermochemical data for **4-Hydroxycyclohexanecarbonitrile**. Recognizing the current scarcity of published experimental data for this specific molecule, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It details both state-of-the-art experimental techniques and robust computational protocols necessary for acquiring critical thermochemical parameters, including enthalpy of formation, heat capacity, and entropy. By leveraging data from structurally analogous compounds—cyclohexanol and cyclohexanecarbonitrile—we provide context and benchmark values. The guide culminates in a discussion of how these data points are synthesized to inform reaction thermodynamics, process safety, and, crucially, the optimization of ligand-target interactions in drug discovery.

Introduction: The Significance of 4-Hydroxycyclohexanecarbonitrile

4-Hydroxycyclohexanecarbonitrile is a bifunctional molecule incorporating a hydroxyl group and a nitrile group on a cyclohexane scaffold. This combination of features makes it a molecule of significant interest, particularly in the pharmaceutical sciences. The nitrile group is a versatile

pharmacophore found in over 30 approved drugs, where it can act as a bioisostere for carbonyl or hydroxyl groups, a hydrogen bond acceptor, or a modulator of metabolic stability and pharmacokinetic profiles.[1][2] The hydroxyl group further enhances its potential for specific hydrogen bonding interactions within a biological target's active site.

A thorough understanding of a molecule's thermochemical properties is fundamental to its development from a laboratory curiosity to a viable product.[3] Thermodynamic data governs the energy balance of synthetic routes, dictates chemical stability, and provides deep insights into the molecular forces that drive biological activity.[4] For instance, the enthalpy (ΔH) and entropy (ΔS) of binding are critical parameters in lead optimization, with enthalpically driven interactions often correlating with higher ligand efficiency and specificity.[5]

Given the absence of a comprehensive, publicly available thermochemical dataset for **4-Hydroxycyclohexanecarbonitrile**, this guide provides the necessary theoretical and practical foundation for researchers to generate this vital information.

PART 1: EXPERIMENTAL DETERMINATION OF THERMOCHEMICAL PROPERTIES

Acquiring high-fidelity experimental data is the cornerstone of thermochemistry. The following sections detail the primary techniques for measuring the key thermodynamic properties of an organic solid like **4-Hydroxycyclohexanecarbonitrile**.

Enthalpy of Formation via Static Bomb Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is the most critical single piece of thermochemical data, representing the energy change upon forming one mole of the compound from its constituent elements in their standard states. The gold standard for its determination in organic compounds is oxygen bomb calorimetry.[6][7]

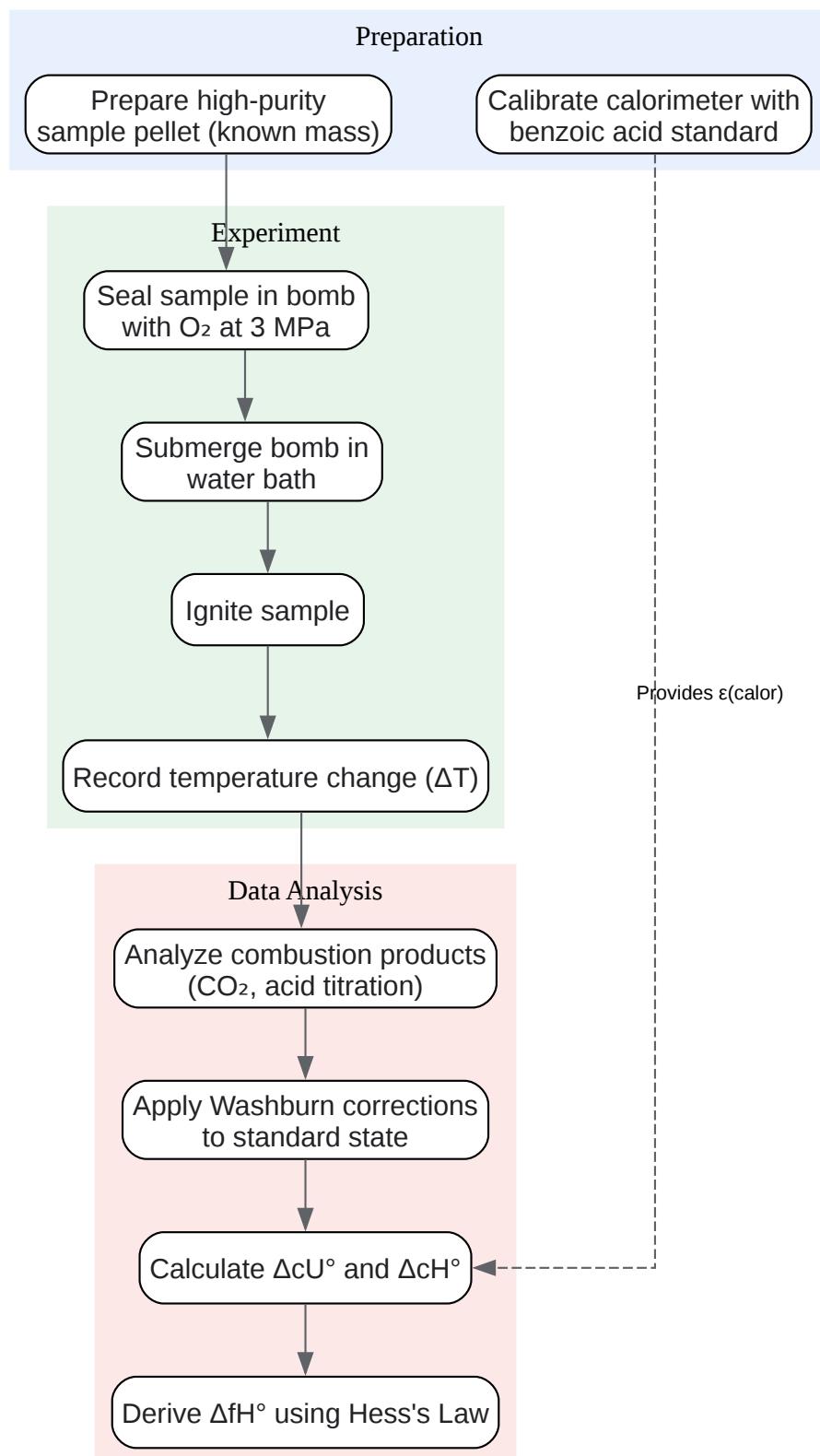
Causality of Experimental Choices: The core principle is the complete combustion of the sample in a sealed, constant-volume container (the "bomb") filled with high-pressure oxygen. The heat released by this exothermic reaction is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured. By calibrating the calorimeter with a standard substance of known combustion energy (e.g., benzoic acid), the heat of combustion

of the sample can be precisely determined.[6] This value is then used, via Hess's Law, to calculate the enthalpy of formation.

Self-Validating Protocol:

- Sample Preparation: A pellet of **4-Hydroxycyclohexanecarbonitrile** of known mass (typically 0.5-1.0 g) is prepared. The sample must be of high purity (>99.5%), as impurities will lead to erroneous results.
- Calorimeter Setup: The pellet is placed in a crucible inside the combustion bomb. A platinum ignition wire is positioned to be in contact with the sample. A small, known amount of water (e.g., 1.0 cm³) is added to the bomb to ensure the final water product is in the liquid state.
- Combustion: The bomb is sealed and pressurized with high-purity oxygen (to ~3 MPa). It is then submerged in a precisely known mass of water in the calorimeter's insulated jacket. The sample is ignited electrically.
- Temperature Measurement: The temperature of the water bath is monitored with high precision ($\pm 10^{-4}$ K) before, during, and after combustion to determine the adiabatic temperature change (ΔT).[6]
- Product Analysis: After combustion, the gaseous products are analyzed for CO₂ to confirm complete combustion. The liquid phase in the bomb is titrated to quantify the formation of nitric acid from any atmospheric nitrogen, allowing for a correction to the total energy released.
- Washburn Corrections: The raw data from the constant-volume combustion must be corrected to standard state conditions (p° = 0.1 MPa, T = 298.15 K). This complex but critical procedure accounts for the non-standard initial and final states of the reactants and products.[8]
- Calculation: The standard internal energy of combustion ($\Delta_{\text{c}}U^\circ$) is calculated, which is then converted to the standard enthalpy of combustion ($\Delta_{\text{c}}H^\circ$). Finally, the standard enthalpy of formation is calculated using the known enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

Experimental Workflow: Combustion Calorimetry

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Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring a material's heat capacity (C_p) and observing the thermal signatures of phase transitions (e.g., melting, glass transitions).[\[9\]](#)[\[10\]](#)

Causality of Experimental Choices: DSC operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference at the same rate.[\[11\]](#) This differential heat flow is recorded as a function of temperature. A step change in the heat flow baseline corresponds to a change in heat capacity (a glass transition), while endothermic or exothermic peaks indicate phase transitions like melting or crystallization, respectively.

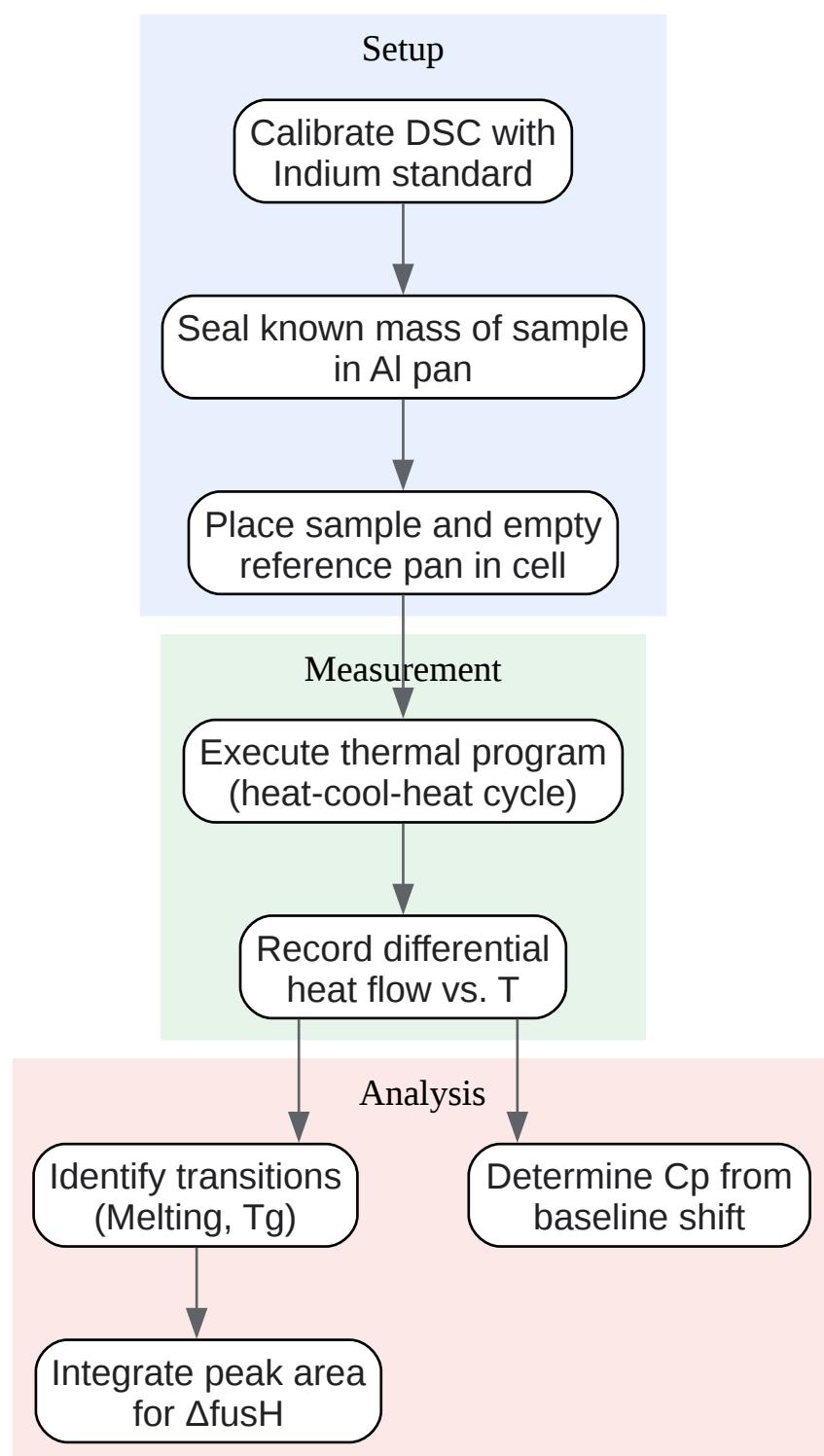
Self-Validating Protocol:

- **Instrument Calibration:** The DSC instrument's temperature and enthalpy scales are calibrated using certified reference materials (e.g., indium, tin) with known melting points and enthalpies of fusion.
- **Sample Preparation:** A small, known mass of **4-Hydroxycyclohexanecarbonitrile** (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as the reference.
- **Thermal Program:** The sample and reference are placed in the DSC cell. A defined temperature program is executed, for example:
 - Equilibrate at a sub-ambient temperature (e.g., -50 °C).
 - Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.
 - Hold isothermally for a few minutes.
 - Cool at a controlled rate back to the starting temperature.
- **Data Acquisition:** The differential heat flow between the sample and reference is recorded throughout the temperature program, generating a DSC thermogram.

- Data Analysis:

- Heat Capacity (C_p): The C_p is determined from the displacement of the heat flow baseline relative to a baseline run with two empty pans.
- Melting Point (T_m): The melting temperature is determined from the onset or peak of the endothermic melting peak.
- Enthalpy of Fusion ($\Delta_{\text{fus}}H$): This is calculated by integrating the area of the melting peak.
- Glass Transition (T_g): A glass transition appears as a step-like change in the baseline of the thermogram.

Experimental Workflow: Differential Scanning Calorimetry

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Caption: Workflow for thermal characterization using DSC.

PART 2: COMPUTATIONAL PREDICTION OF THERMOCHEMICAL PROPERTIES

While experimental methods provide definitive data, computational chemistry offers a powerful, complementary approach for predicting thermochemical properties. High-level quantum mechanical calculations can yield results with near-chemical accuracy (<4 kJ/mol).[\[12\]](#)

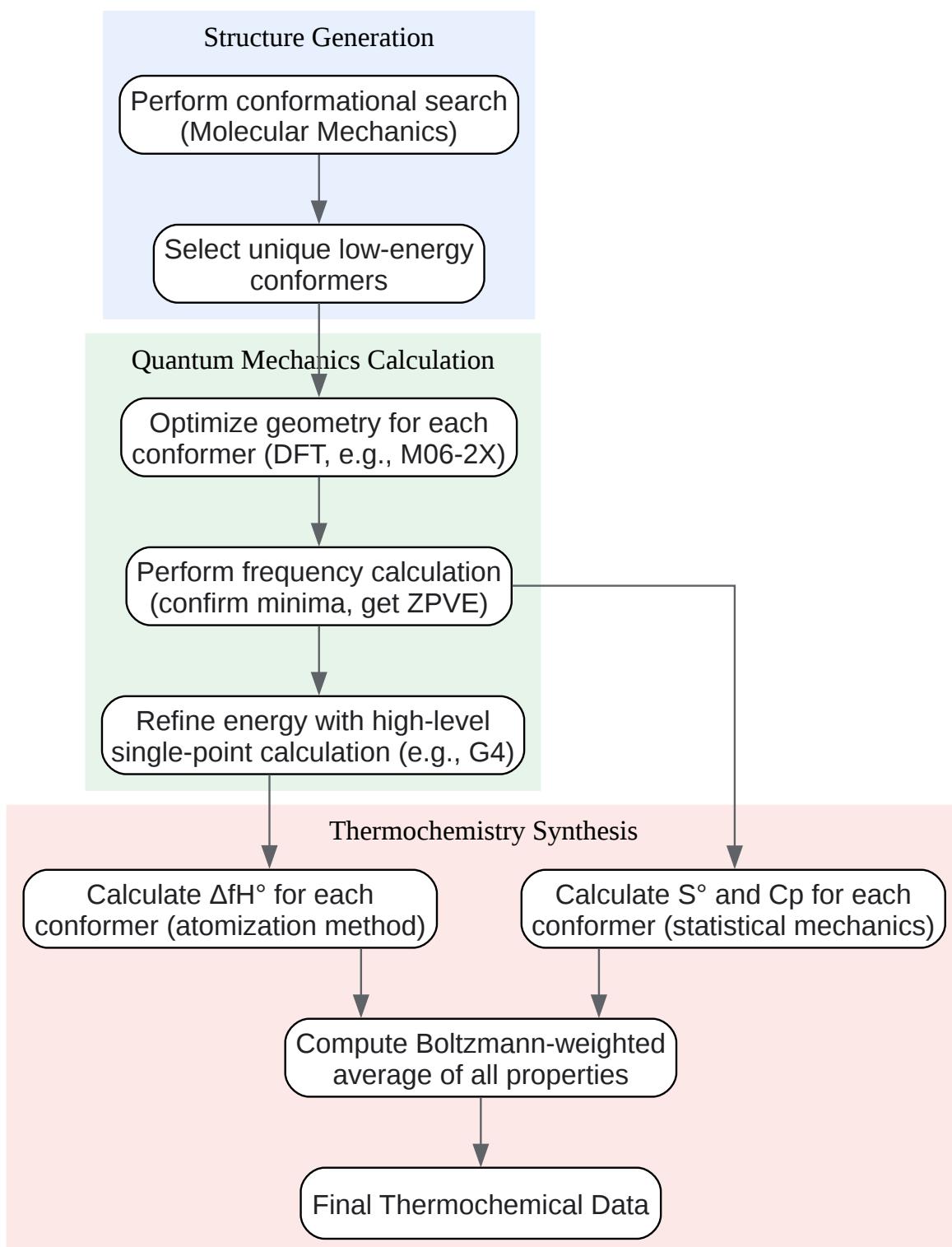
Causality of Experimental Choices: The goal is to solve the electronic Schrödinger equation to find the minimum energy structure of the molecule and its vibrational frequencies. From these fundamental properties, all thermodynamic functions (enthalpy, entropy, heat capacity, Gibbs free energy) can be derived using statistical mechanics. For flexible molecules like **4-Hydroxycyclohexanecarbonitrile**, it is critical to account for multiple low-energy conformers (e.g., chair conformations with axial/equatorial substituents), as the final thermodynamic properties are a Boltzmann-weighted average over the conformational ensemble.[\[13\]](#)

Self-Validating Protocol:

- **Conformational Search:** A thorough search for all possible low-energy conformers is performed using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94).[\[14\]](#) This step is crucial to identify all relevant structures, including different chair conformations and rotamers of the hydroxyl group.
- **Geometry Optimization:** The geometries of all identified unique conformers are then optimized at a higher level of theory, typically Density Functional Theory (DFT). The M06-2X functional with a basis set like 6-311+G(d,p) is a well-regarded choice for organic thermochemistry.[\[14\]](#)[\[15\]](#)
- **Frequency Calculation:** A vibrational frequency calculation is performed for each optimized conformer at the same level of theory. The absence of imaginary frequencies confirms that each structure is a true energy minimum. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
- **Single-Point Energy Refinement:** To achieve higher accuracy, the electronic energy of each optimized geometry is recalculated using a more robust and computationally expensive method, such as a composite method (e.g., G3, G4, W1) or a coupled-cluster method (e.g., CCSD(T)) with a larger basis set.[\[12\]](#)

- Thermochemical Calculation:
 - Enthalpy of Formation: This is typically calculated using the atomization energy method, where the computed energy of the molecule is compared to the sum of the computed energies of its constituent atoms. Empirical corrections, such as Bond Additivity Corrections (BACs), may be applied to reduce systematic errors.[13]
 - Entropy and Heat Capacity: These are calculated from the vibrational, translational, and rotational partition functions derived from the frequency calculations. The conformational entropy, arising from the mixture of multiple conformers, must be added.
- Boltzmann Averaging: The final thermochemical properties for the molecule are obtained by calculating the Boltzmann-weighted average over the properties of all stable conformers.

Computational Workflow: Ab Initio Thermochemistry

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Caption: Workflow for computational prediction of thermochemical data.

PART 3: REFERENCE DATA & APPLICATION

Thermochemical Data for Analogous Compounds

To provide a practical context for the expected values for **4-Hydroxycyclohexanecarbonitrile**, the following tables summarize experimental data for its constituent structural analogues, cyclohexanol and cyclohexanecarbonitrile, as sourced from the NIST Chemistry WebBook.[\[16\]](#) [\[17\]](#)

Table 1: Standard Enthalpies of Formation and Combustion at 298.15 K

Compound	Formula	Phase	Δ_fH° (kJ/mol)	Δ_cH° (kJ/mol)	Source
Cyclohexanol	<chem>C6H12O</chem>	liquid	-350 ± 2	-3726 ± 2	
Cyclohexane carbonitrile	<chem>C7H11N</chem>	liquid	-3.7 ± 2.5	-4341.2 ± 2.5	[16]

| Cyclohexanecarbonitrile | C7H11N | gas | 49.3 ± 2.5 | - |[\[17\]](#) |

Table 2: Thermal Properties and Phase Change Enthalpies

Compound	Property	Value	Units	Source
Cyclohexanol	C_p (liquid, 298.15 K)	212	J/mol·K	[18]
	$\Delta_{vap}H^\circ$ (298.15 K)	61.1	kJ/mol	[18]
Cyclohexanecarbonitrile	C_p (liquid, 297 K)	185.7	J/mol·K	[16]

| | $\Delta_{vap}H^\circ$ (298.15 K) | 53.0 | kJ/mol |[\[19\]](#) |

Application in Drug Development and Process Chemistry

The comprehensive dataset generated through the methods described above is not merely an academic exercise; it is critical for practical applications.

- **Process Safety and Design:** The enthalpy of formation is used to calculate the enthalpy of reaction (Δ_rH°) for any synthetic step. This is vital for assessing thermal hazards, designing cooling systems for reactors, and preventing runaway reactions.
- **Reaction Optimization:** By calculating the Gibbs free energy of reaction ($\Delta_rG^\circ = \Delta_rH^\circ - T\Delta_rS^\circ$), chemists can predict the spontaneity and equilibrium position of reactions, guiding the choice of conditions to maximize yield.
- **Understanding Ligand Binding:** In drug discovery, the thermodynamics of a ligand binding to its protein target provides invaluable information.^[3] While direct measurement of binding thermodynamics is done via techniques like Isothermal Titration Calorimetry (ITC), the intrinsic thermochemical properties of the ligand contribute to the overall energy balance. A compound's stability (related to Δ_fH°) and conformational entropy are key factors in its "pre-organization" for binding, influencing the energetic cost of adopting the correct conformation to fit in the active site.^[4]

Table 3: Target Thermochemical Data for **4-Hydroxycyclohexanecarbonitrile**

The ultimate goal of applying the methodologies in this guide is to populate a comprehensive data table for the target molecule. This table represents the complete thermochemical profile necessary for advanced chemical and pharmaceutical development.

Property	Symbol	Phase	Expected Value (Target for Determination)	Units
Standard Enthalpy of Formation	ΔfH°	solid	To be determined	kJ/mol
Standard Molar Entropy	S°	solid	To be determined	J/mol·K
Heat Capacity (at 298.15 K)	C_p	solid	To be determined	J/mol·K
Enthalpy of Fusion	$\Delta f_{\text{us}}H$		To be determined	kJ/mol
Enthalpy of Vaporization	$\Delta vapH^\circ$		To be determined	kJ/mol

Conclusion

While direct experimental thermochemical data for **4-Hydroxycyclohexanecarbonitrile** remains to be published, this guide demonstrates that a complete and accurate characterization is well within the reach of modern research laboratories. By adopting a synergistic approach that combines the precision of experimental techniques like bomb calorimetry and DSC with the detailed insight of high-level computational chemistry, a full thermochemical profile can be established. This data is not merely descriptive; it is predictive and essential for accelerating the development of new chemical entities. It enables safer and more efficient chemical synthesis and provides a deeper, quantitative understanding of the molecular interactions that are fundamental to rational drug design.

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